molecular formula C26H35NO3 B601961 Fesoterodine Related Impurity 3 CAS No. 1435768-96-9

Fesoterodine Related Impurity 3

Cat. No.: B601961
CAS No.: 1435768-96-9
M. Wt: 409.57
InChI Key:
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Description

Fesoterodine Related Impurity 3 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 9-hydroxymethyl tolterodine that is a muscarinic receptor antagonist .


Synthesis Analysis

During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated by using Preparative HPLC and structure was elucidated using mass and NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is C10H13NO2·HCl . The molecular weight is 179.22 36.46 .


Chemical Reactions Analysis

The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies and all the degradation products formed during degradation were separated . A chromatographic separation was achieved by using Waters Symmetry C18, 250 × 4.6 mm, 5 μm column .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 179.22 36.46 . The chemical formula is C10H13NO2·HCl .

Scientific Research Applications

  • Key Insight : Successfully separated degradation products during stability studies, identifying an unknown impurity. The method was found specific, precise, accurate, linear, rugged, robust, and sensitive (Kumar et al., 2020).

Electrochemical Oxidation of Fesoterodine

Objective : Investigate the electrochemical behavior of Fesoterodine, its conversion to active metabolites, and identify oxidation products.

  • Key Insight : Identified main products of electrochemical oxidation of Fesoterodine, proposing a mechanism for its electrochemical oxidation (Kučerová et al., 2015).

Fesoterodine Stress Degradation Behavior

Objective : Establish a rapid, validated stability-indicating LC method for comprehensive stress testing of Fesoterodine.

  • Key Insight : Successfully separated Fesoterodine from degradation products, providing a pathway for drug degradation and applying the method for quantitative analysis in tablet dosage forms, aiding quality control (Sangoi et al., 2011).

Photochemistry of Fesoterodine

Objective : Study the photodegradation of Fesoterodine, its kinetics, and identify photodegradation products.

  • Key Insight : Demonstrated Fesoterodine's photolability, identified main degradation products, and proposed a complete drug photodegradation pathway (Sangoi et al., 2013).

Mechanism of Action

Target of Action

The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, this compound inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .

Pharmacokinetics

After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of this compound may be affected by the conditions under which the drug is stored

Biochemical Analysis

Biochemical Properties

It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .

Metabolic Pathways

Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that this compound may be involved in similar metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 3 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["4-Methylbenzylamine", "2-Chloroethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": ["Step 1: React 4-methylbenzylamine with 2-chloroethyl chloroformate in the presence of sodium hydroxide to form the corresponding intermediate.", "Step 2: Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry."] }

CAS No.

1435768-96-9

Molecular Formula

C26H35NO3

Molecular Weight

409.57

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester

Origin of Product

United States

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